

# The Discovery and Early History of Uridine Diphosphate (UDP): A Technical Guide

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## Compound of Interest

Compound Name: Uridine-diphosphate

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## Executive Summary

The discovery of uridine diphosphate (UDP) and its derivatives, particularly UDP-glucose, in the mid-20th century was a seminal moment in biochemistry, fundamentally altering the understanding of carbohydrate metabolism and biosynthesis. This technical guide provides an in-depth exploration of the pivotal experiments and discoveries that elucidated the role of these critical molecules. Spearheaded by the pioneering work of Luis F. Leloir, who was awarded the Nobel Prize in Chemistry in 1970 for this research, the identification of sugar nucleotides revealed the mechanisms of glycogen synthesis and galactose metabolism.<sup>[1][2]</sup> This paper details the original experimental protocols, presents the key quantitative findings in a structured format, and illustrates the logical and biochemical pathways that were uncovered.

## The Dawn of a New Era in Carbohydrate Metabolism: The Discovery of UDP-Glucose

In the late 1940s, the prevailing view was that glycogen synthesis was simply the reversal of its degradation by phosphorylase. However, inconsistencies in this theory prompted Luis Leloir and his team at the Instituto de Investigaciones Bioquímicas in Buenos Aires to investigate further.<sup>[1][3]</sup> Their work on the enzymatic transformation of galactose-1-phosphate to glucose-1-phosphate in yeast extracts led to the unexpected discovery of a heat-stable cofactor essential for this reaction.<sup>[1][3]</sup>

This cofactor was isolated from galactose-fermenting yeast, *Saccharomyces fragilis*, and was identified as uridine diphosphate glucose (UDPG).<sup>[3]</sup> The initial publication in 1950 by Caputto, Leloir, Cardini, and Paladini in the *Journal of Biological Chemistry* detailed the isolation and characterization of this novel compound.<sup>[3]</sup>

## Experimental Protocol: Isolation of UDP-Glucose from Yeast

The following protocol is a detailed reconstruction of the methodology described in the seminal 1950 paper.

**Objective:** To isolate the thermostable cofactor (UDP-Glucose) from yeast.

**Materials:**

- Brewer's yeast
- 50% (v/v) Ethanol
- Trichloroacetic acid
- Mercuric acetate
- Hydrogen sulfide
- Anion-exchange resins
- Whatman No. 1 chromatography paper
- Solvent systems for paper chromatography (e.g., ethanol-ammonium acetate)

**Procedure:**

- **Yeast Extraction:** A suspension of brewer's yeast was extracted with hot 50% ethanol to obtain a crude extract containing the thermostable cofactor.
- **Purification:**

- Proteins were precipitated from the extract using trichloroacetic acid.
- The cofactor was then precipitated from the supernatant with mercuric acetate.
- The mercury was subsequently removed by treatment with hydrogen sulfide.
- Further purification was achieved using anion-exchange resins.
- Identification:
  - Paper chromatography was employed to analyze the purified substance.
  - The purified compound was subjected to mild acid hydrolysis, which yielded uridine-5'-phosphate and glucose-1-phosphate.
  - Stronger acid hydrolysis resulted in the liberation of uracil, ribose, and glucose.
  - The presence of uridine was a groundbreaking finding at the time, as it was primarily known as a component of nucleic acids.<sup>[1]</sup>

## Quantitative Data from the Initial Isolation of UDP-Glucose

The early publications provided some quantitative data regarding the composition of the isolated UDP-glucose.

Component	Molar Ratio (relative to Uridine)
Uridine	1.00
Glucose	0.95
Labile Phosphate	1.02
Total Phosphate	2.05

Table 1: Molar ratios of the components of UDP-Glucose as determined in the initial isolation experiments.

## The Role of UDP-Glucose in Glycogen Synthesis

A pivotal breakthrough came in 1957 when Leloir and Cardini demonstrated that UDP-glucose, not glucose-1-phosphate as previously believed, was the direct precursor for glycogen synthesis.[4] This discovery overturned the long-held dogma and established the central role of sugar nucleotides in polysaccharide biosynthesis.

### Experimental Protocol: In Vitro Glycogen Synthesis from UDP-Glucose

The following protocol outlines the key experiment that demonstrated the role of UDP-glucose in glycogen synthesis, as described in their 1957 publication in the Journal of the American Chemical Society.

**Objective:** To demonstrate the enzymatic transfer of glucose from UDP-Glucose to a glycogen primer.

**Materials:**

- Rat liver enzyme preparation (containing glycogen synthase)
- Uridine Diphosphate Glucose (UDPG)
- Glycogen (as a primer)
- Glucose-6-phosphate (as an activator)
- Tris buffer (pH 7.5)
- Magnesium chloride
- Cysteine
- Reagents for the determination of UDP and glycogen.

**Procedure:**

- **Reaction Mixture Preparation:** A reaction mixture was prepared containing Tris buffer, magnesium chloride, cysteine, glycogen, glucose-6-phosphate, and the rat liver enzyme preparation.
- **Initiation of Reaction:** The reaction was initiated by the addition of UDP-glucose.
- **Incubation:** The mixture was incubated at 37°C for a specific period.
- **Termination and Analysis:** The reaction was stopped, and the amount of UDP formed was measured to quantify the rate of glucose transfer. The increase in the amount of glycogen was also determined.

## Quantitative Data: Enzymatic Synthesis of Glycogen

The 1957 paper provided data on the rate of glycogen synthesis under various conditions.

Condition	Rate of Glucose Transfer (μmoles/hour)
Complete system	1.2
Without Glucose-6-Phosphate	0.1
Without Glycogen	0.05
Without Enzyme	0.0

Table 2: Rate of glucose transfer from UDP-Glucose to glycogen under different experimental conditions, demonstrating the requirement for glucose-6-phosphate as an activator and glycogen as a primer.

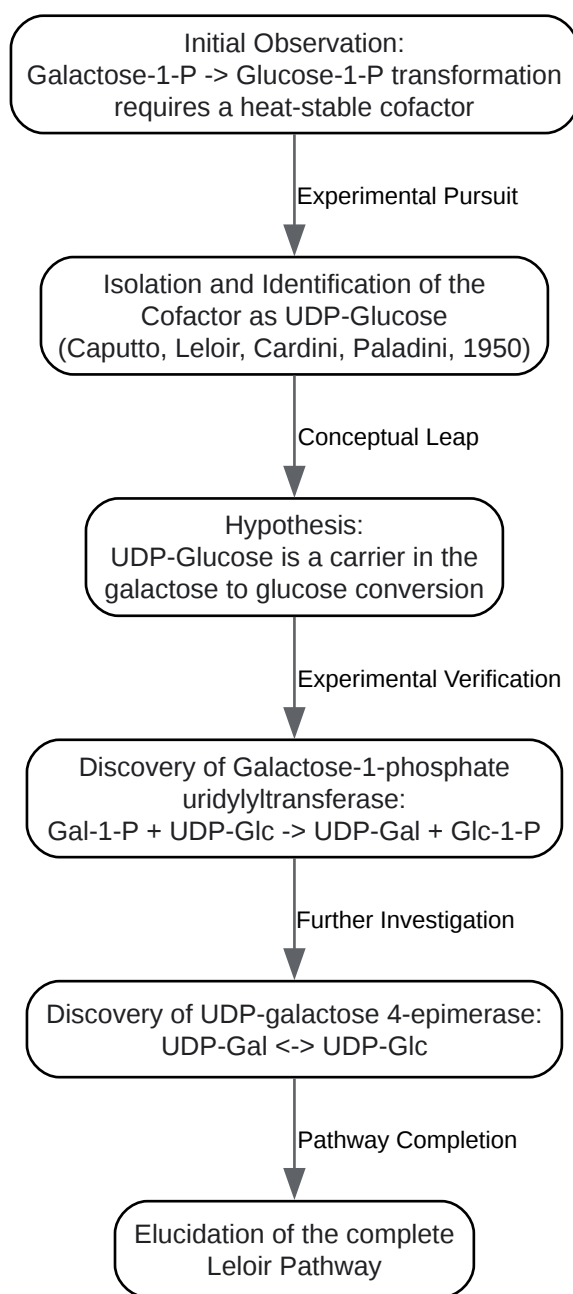
## Elucidation of the Leloir Pathway of Galactose Metabolism

The discovery of UDP-glucose was a direct consequence of studying the "galactose-glucose phosphate transformation."<sup>[3]</sup> This led to the full elucidation of the Leloir pathway, the primary metabolic route for the conversion of galactose to glucose.

The pathway involves a series of enzymatic reactions where UDP-glucose plays a crucial role as a carrier of the glucose moiety. The key enzymes in this pathway are:

- Galactokinase: Phosphorylates galactose to galactose-1-phosphate.
- Galactose-1-phosphate uridylyltransferase: Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.
- UDP-galactose 4-epimerase: Interconverts UDP-galactose and UDP-glucose.

## Logical Flow of Discovery in Galactose Metabolism



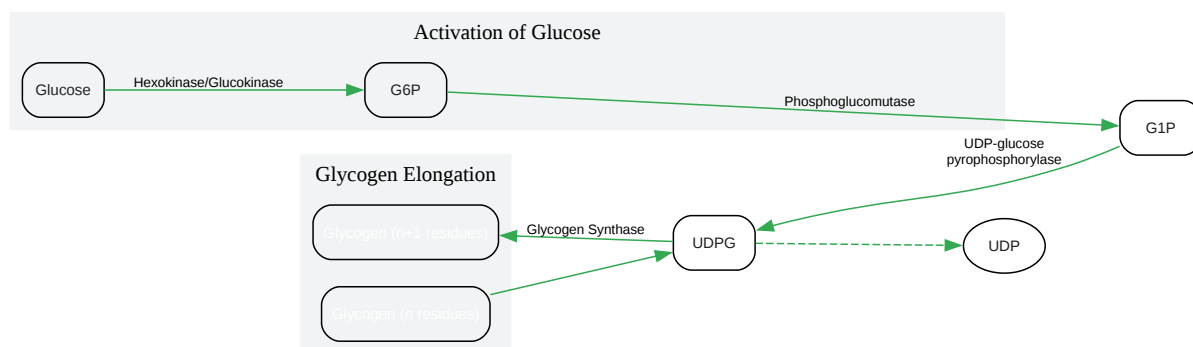
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Logical progression of the key discoveries in the elucidation of the Leloir pathway.

## Signaling Pathways and Experimental Workflows

The discovery of UDP and its derivatives opened up a new understanding of metabolic regulation. The synthesis of glycogen, for instance, is not a simple reversal of its breakdown but a distinct pathway with its own regulatory mechanisms.

## Glycogen Synthesis Pathway

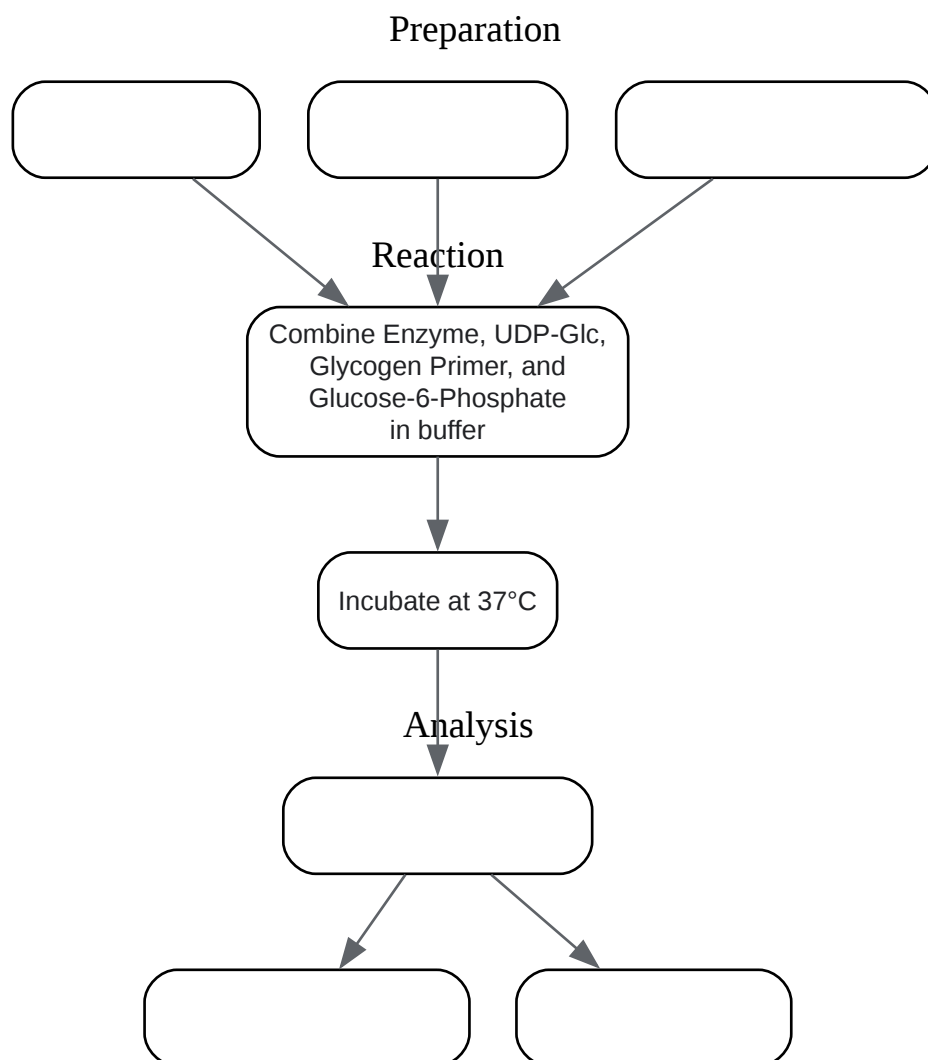


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The enzymatic pathway of glycogen synthesis from glucose, highlighting the central role of UDP-glucose.

## Experimental Workflow for Demonstrating Glycogen Synthesis





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A schematic of the experimental workflow used by Leloir and Cardini to demonstrate in vitro glycogen synthesis.

## Conclusion

The discovery of uridine diphosphate and its central role in carbohydrate metabolism, spearheaded by the meticulous and insightful work of Luis F. Leloir and his collaborators, represents a landmark achievement in biochemistry. Their research not only unveiled the true mechanisms of glycogen synthesis and galactose metabolism but also established the fundamental principle of using activated nucleotide sugars in the biosynthesis of complex carbohydrates. The experimental protocols and quantitative data from these seminal studies,

detailed in this guide, laid the groundwork for decades of research into metabolic regulation, enzymology, and the development of therapies for metabolic disorders. The legacy of this discovery continues to influence our understanding of life's fundamental processes.

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